

An In-depth Technical Guide to the Physicochemical Properties of Tricarballylic Acid

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Compound of Interest

Compound Name: Tricarballylate

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Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, is a tricarboxylic acid with significant relevance in biochemistry, toxicology, and materials science. It is a known competitive inhibitor of the enzyme aconitase, leading to the disruption of the Krebs cycle.^[1] This guide provides a comprehensive overview of its core physicochemical properties, details common experimental protocols, and visualizes key concepts for clarity.

Section 1: Chemical and Physical Properties

Tricarballylic acid presents as an off-white to light brown, fine crystalline powder. Its fundamental identifiers and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of Tricarballylic Acid

| Property | Value | References |
|----------------------|--|------------|
| IUPAC Name | propane-1,2,3-tricarboxylic acid | [2] |
| Synonyms | Carballylic acid, β -Carboxyglutaric acid | [1][2] |
| CAS Number | 99-14-9 | [3] |
| Molecular Formula | C ₆ H ₈ O ₆ | [3] |
| Molecular Weight | 176.12 g/mol | [3] |
| Appearance | Off-white to light brown crystalline powder | |
| Melting Point | 156–161 °C | |
| Boiling Point | 266.43 °C (estimated) | [4] |
| Density | 1.37 - 1.57 g/cm ³ (estimated) | |
| pKa Values (at 30°C) | pK ₁ = 3.49, pK ₂ = 4.58, pK ₃ = 5.83 | |
| Water Solubility | ~500 g/L at 18°C | |
| Solubility (Other) | Soluble in methanol; Slightly soluble in ether | |
| LogP (o/w) | -1.420 (estimated) | [4] |
| Flash Point | 129.2 °C (estimated) | [4] |

Section 2: Spectral Data

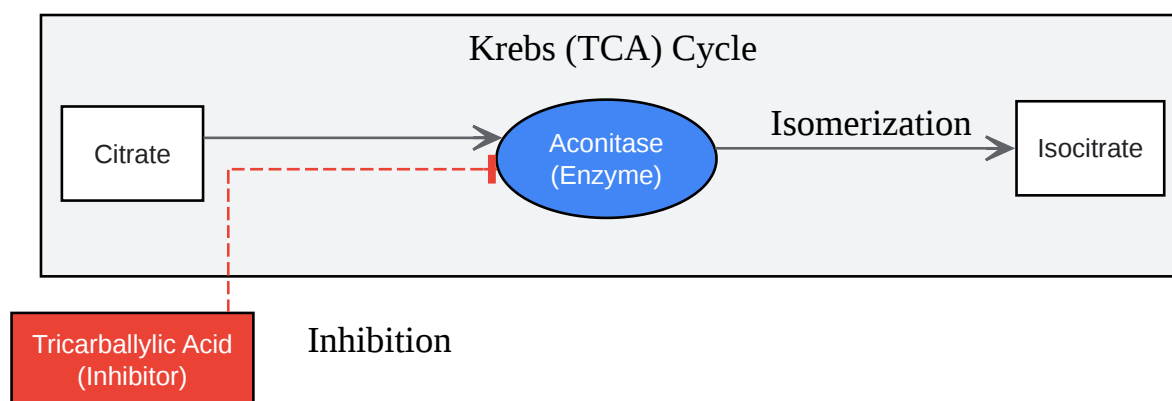
The structural identity of tricarballylic acid is confirmed through various spectroscopic methods. A summary of key spectral data is provided below.

Table 2: Spectroscopic Data for Tricarballylic Acid

| Spectrum Type | Description | References |
|----------------------------|---|------------|
| ^1H NMR | Spectral data available from public databases. | [5] |
| ^{13}C NMR | Spectral data available from public databases. | [6] |
| Mass Spectrometry | Electron ionization spectra are available from the NIST WebBook. | [3][7] |
| Infrared (IR) Spectroscopy | IR spectra (solid, mineral oil mull) are available from the NIST WebBook. | [8][9] |

Section 3: Biological Activity and Signaling Pathway Involvement

The primary biological significance of tricarballic acid lies in its role as a competitive inhibitor of aconitase (aconitate hydratase), a key enzyme in the second step of the Krebs (tricarboxylic acid) cycle.[1][10] Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate.[11] By binding to the enzyme, tricarballic acid blocks this conversion, leading to an accumulation of citrate and a disruption of the cell's primary aerobic energy production pathway.[12][13]



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Inhibition of Aconitase by Tricarballic Acid in the Krebs Cycle.

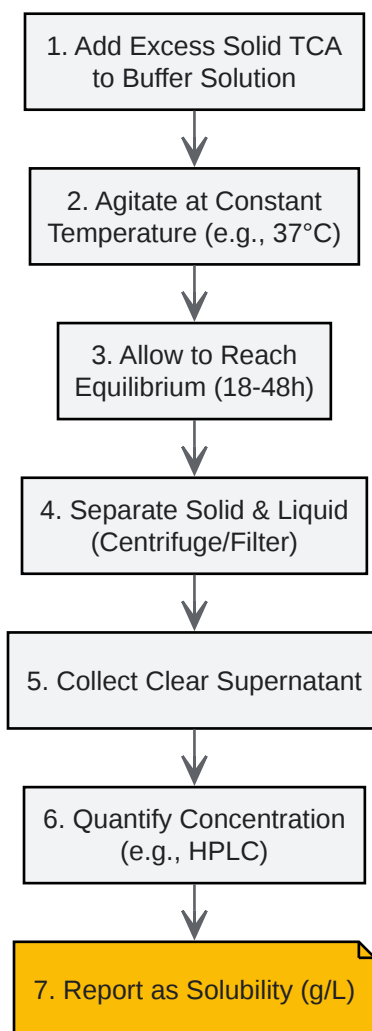
Section 4: Experimental Protocols

This section details standardized methodologies for determining key physicochemical properties and for the purification of tricarballic acid.

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[\[14\]](#)[\[15\]](#)

Methodology:

- **Preparation:** Add an excess amount of solid tricarballic acid to a series of vials containing a buffered aqueous solution of a specific pH (e.g., pH 1.2, 4.5, 6.8). Ensure enough solid is present to maintain saturation after equilibrium is reached.
- **Equilibration:** Seal the vials and place them in a mechanical shaker or agitator maintained at a constant temperature (e.g., 37 ± 1 °C). Agitate the samples for a predetermined period (typically 18-48 hours) to ensure equilibrium is reached.[\[14\]](#)[\[16\]](#) Preliminary studies can determine the minimum time required.
- **Phase Separation:** After equilibration, cease agitation and allow the vials to stand, maintaining the temperature. Separate the solid phase from the aqueous phase by centrifugation or filtration. Filtration should be performed using a filter that does not adsorb the compound.
- **Analysis:** Carefully collect the clear supernatant (filtrate). Quantify the concentration of dissolved tricarballic acid in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[\[17\]](#)
- **Calculation:** The determined concentration represents the equilibrium solubility of tricarballic acid at that specific pH and temperature. The experiment should be performed in triplicate for statistical validity.



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Workflow for Shake-Flask Solubility Determination.

Potentiometric titration is a standard method for determining the pKa values of ionizable compounds.[18] For a triprotic acid like tricarballic acid, three pKa values can be determined.

Methodology:

- **Solution Preparation:** Prepare an aqueous solution of tricarballic acid with a precisely known concentration (e.g., 0.01 M).
- **Calibration:** Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

- **Titration Setup:** Place a known volume of the tricarballic acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong base titrant (e.g., 0.1 M NaOH).
- **Titration:** Add the NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
- **Data Analysis:** Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The curve will show three distinct buffer regions and equivalence points. The pH at the half-equivalence point for each proton dissociation corresponds to its pKa value.^{[19][20]}
 - pKa₁: pH at the midpoint between the start of the titration and the first equivalence point.
 - pKa₂: pH at the midpoint between the first and second equivalence points.
 - pKa₃: pH at the midpoint between the second and third equivalence points.

Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in solubility.^{[21][22]}

Methodology:

- **Solvent Selection:** Choose an appropriate solvent. For tricarballic acid, water is a suitable choice as it is highly soluble in hot water and less soluble in cold water.
- **Dissolution:** Place the impure tricarballic acid in an Erlenmeyer flask. Add a minimal amount of boiling water while stirring until the solid is completely dissolved.
- **Decolorization (Optional):** If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
- **Hot Filtration:** Quickly filter the hot solution by gravity through a fluted filter paper to remove any insoluble impurities and activated charcoal. This step must be done rapidly to prevent premature crystallization in the funnel.^[22]

- Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.
- Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[\[23\]](#)
- Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (water) to remove any adhering soluble impurities.
- Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point or in a desiccator to remove residual solvent. The purity can be confirmed by melting point determination.

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